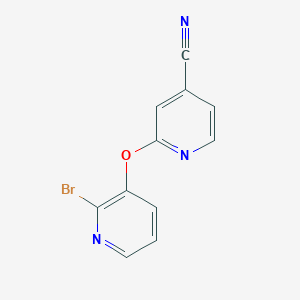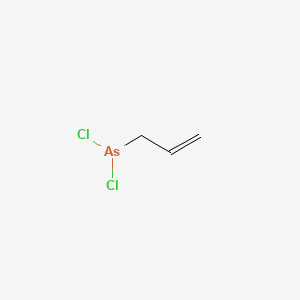
Arsine, allyldichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyldichloroarsine is an organoarsenic compound with the chemical formula C₃H₅AsCl₂. It is a colorless, volatile liquid that is highly toxic and has been used historically as a chemical warfare agent. The compound is known for its blistering effects on the skin and mucous membranes.
准备方法
Allyldichloroarsine can be synthesized through the reaction of allylmagnesium bromide with arsenic trichloride. The reaction typically takes place in an ether solution and involves the following steps:
- Preparation of allylmagnesium bromide by reacting allyl bromide with magnesium in dry ether.
- Reaction of the prepared allylmagnesium bromide with arsenic trichloride to form allyldichloroarsine and magnesium bromide chloride as a by-product.
The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure a higher yield of the desired product.
化学反应分析
Allyldichloroarsine undergoes several types of chemical reactions, including:
Oxidation: Allyldichloroarsine can be oxidized to form allylarsenic acid derivatives.
Reduction: Reduction reactions can convert allyldichloroarsine to allylarsine.
Substitution: The chlorine atoms in allyldichloroarsine can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It is used as a reagent in organic synthesis to introduce arsenic-containing functional groups into organic molecules.
Biology: Research has explored its effects on biological systems, particularly its toxicological impact on cells and tissues.
Medicine: While its use in medicine is limited due to its toxicity, studies have investigated its potential as a chemotherapeutic agent.
Industry: Allyldichloroarsine has been used in the production of other organoarsenic compounds and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of allyldichloroarsine involves its interaction with cellular components, leading to cellular damage and toxicity. The compound can react with thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the formation of reactive oxygen species, causing oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and other critical biochemical pathways.
相似化合物的比较
Allyldichloroarsine is similar to other organoarsenic compounds such as methyldichloroarsine, ethyldichloroarsine, and phenyldichloroarsine. These compounds share similar structures and toxicological properties but differ in their specific chemical reactivity and applications. For example:
Methyldichloroarsine: Used historically as a chemical warfare agent, it has similar blistering effects but differs in its synthesis and specific reactivity.
Ethyldichloroarsine: Also used as a chemical warfare agent, it has a slightly different toxicity profile and chemical behavior.
Phenyldichloroarsine: Known for its use in chemical warfare, it has unique reactivity due to the presence of the phenyl group.
Allyldichloroarsine’s uniqueness lies in its specific reactivity with allyl groups, making it valuable in certain synthetic applications where other organoarsenic compounds may not be suitable.
属性
CAS 编号 |
64047-01-4 |
|---|---|
分子式 |
C3H5AsCl2 |
分子量 |
186.90 g/mol |
IUPAC 名称 |
dichloro(prop-2-enyl)arsane |
InChI |
InChI=1S/C3H5AsCl2/c1-2-3-4(5)6/h2H,1,3H2 |
InChI 键 |
ZGMCDUXVYWTXFB-UHFFFAOYSA-N |
规范 SMILES |
C=CC[As](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


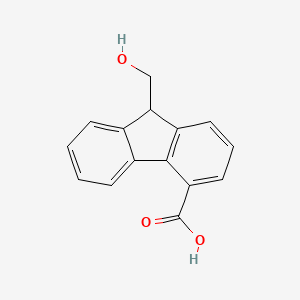
![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)
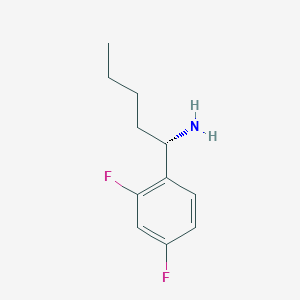
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)


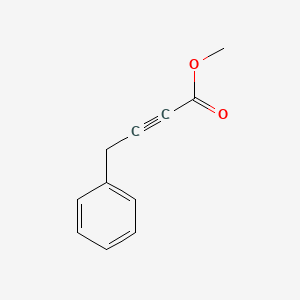
![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)
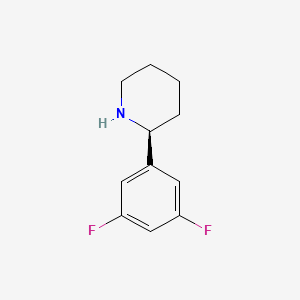
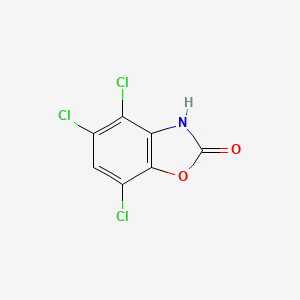
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
